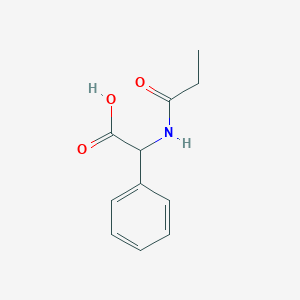
2-Phenyl-2-propanamidoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-propanamidoacetic acid is a chemical compound with the CAS Number: 15962-45-5 . It has a molecular weight of 207.23 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of 2-Phenyl-2-propanamidoacetic acid is C11H13NO3. The InChI code for this compound is 1S/C11H13NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
2-Phenyl-2-propanamidoacetic acid is a powder and is stored at room temperature .Applications De Recherche Scientifique
Anticancer Potential
Cinnamic acid derivatives, including compounds related to 2-Phenyl-2-propanamidoacetic acid, have been studied extensively for their anticancer properties. The 3-phenyl acrylic acid functionality of cinnamic acids allows for various chemical modifications, leading to numerous derivatives with potential as antitumor agents. Research has shown that these derivatives can play a significant role in medicinal research, targeting various forms of cancer through different mechanisms of action. This highlights the underutilized potential of cinnamic acid derivatives in anticancer research and their importance in developing new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).
Environmental and Food Analysis
Antibody development and application in ELISA and related techniques have been directed towards detecting various herbicides and toxic metabolites, including phenylpropanamidoacetic acid derivatives. These applications are crucial in food and environmental research and risk control, demonstrating the versatility of these compounds in developing key immunoreagents for detecting pollutants and ensuring food safety (Fránek & Hruška, 2018).
Wastewater Disinfection
Research on peracetic acid, which shares functional groups with 2-Phenyl-2-propanamidoacetic acid, indicates its effectiveness as a disinfectant for wastewater effluents. Its broad spectrum of antimicrobial activity, without the formation of persistent toxic residuals, demonstrates the chemical's utility in environmental management. This application underscores the potential of related compounds for developing sustainable disinfection solutions (Kitis, 2004).
Drug Delivery Systems
The development of pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery represents another application area. These systems can respond to changes in pH or sugar levels, releasing therapeutic agents at targeted sites within the body. This approach has potential applications ranging from the delivery of anti-cancer drugs to the development of artificial pancreas systems, showcasing the versatility of phenylpropanamidoacetic acid derivatives in biomedical engineering (Sato, Yoshida, Takahashi, & Anzai, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Phenyl-2-propanamidoacetic acid are currently unknown. The compound is a derivative of phenylpropanoids, which are known to interact with a variety of biological targets
Mode of Action
As a phenylpropanoid derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
Phenylpropanoids, including 2-Phenyl-2-propanamidoacetic acid, are derived from the amino acids phenylalanine and tyrosine . The phenylpropanoid pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense, structural support, and other physiological functions .
Result of Action
Given its classification as a phenylpropanoid, it may have similar effects as other compounds in this class, which include a variety of physiological functions related to plant defense and structural support . .
Propriétés
IUPAC Name |
2-phenyl-2-(propanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTUONCHNDNNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

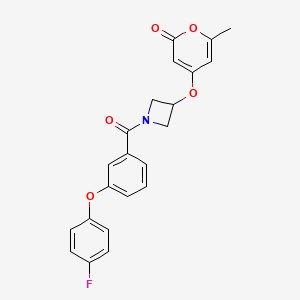
![2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2770531.png)

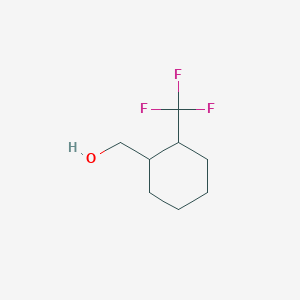
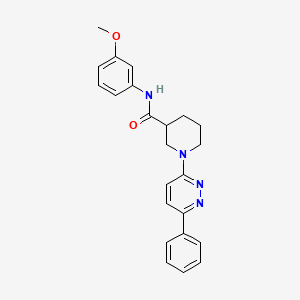
![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2770537.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770538.png)
![(E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2770539.png)
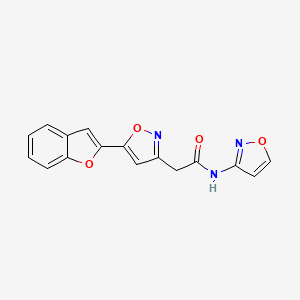
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2770544.png)
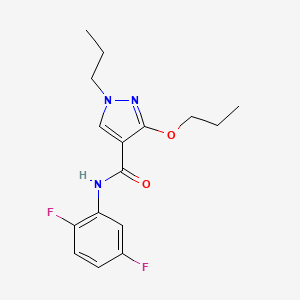
![2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2770549.png)
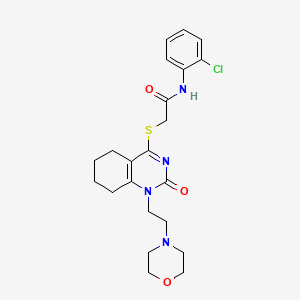
![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2770552.png)